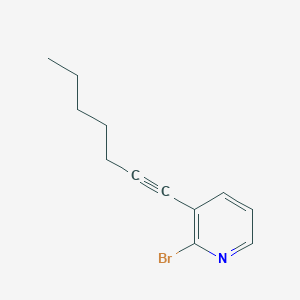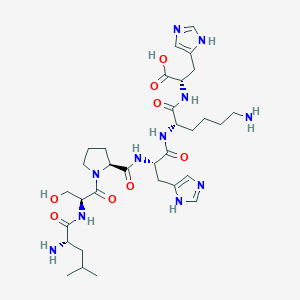
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a peptide compound composed of six amino acids: leucine, serine, proline, histidine, lysine, and histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can produce oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or conformation. The exact pathways involved depend on the specific biological context and the peptide’s sequence.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Hemopressin: A nonapeptide with hypotensive effects and cannabinoid receptor activity.
Triptorelin: A synthetic peptide used as a gonadotropin-releasing hormone agonist.
Uniqueness
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is unique due to its specific sequence and the presence of multiple histidine residues, which can participate in metal ion coordination and other interactions. This makes it particularly interesting for studies involving metal-binding peptides and their applications in catalysis and biochemistry.
Propiedades
Número CAS |
920011-44-5 |
|---|---|
Fórmula molecular |
C32H51N11O8 |
Peso molecular |
717.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H51N11O8/c1-18(2)10-21(34)27(45)42-25(15-44)31(49)43-9-5-7-26(43)30(48)40-23(11-19-13-35-16-37-19)29(47)39-22(6-3-4-8-33)28(46)41-24(32(50)51)12-20-14-36-17-38-20/h13-14,16-18,21-26,44H,3-12,15,33-34H2,1-2H3,(H,35,37)(H,36,38)(H,39,47)(H,40,48)(H,41,46)(H,42,45)(H,50,51)/t21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
WMQDQILKEWUIMA-FRSCJGFNSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
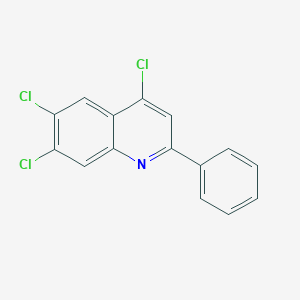
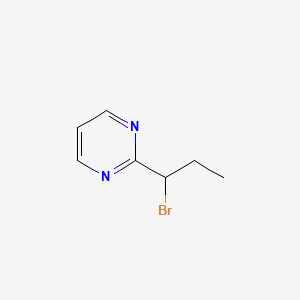
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
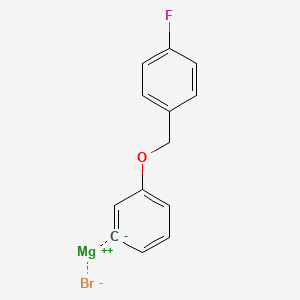


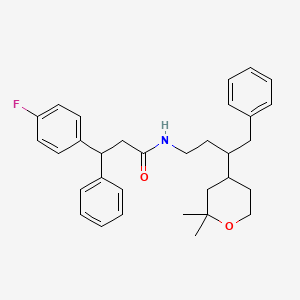
![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)

![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)

